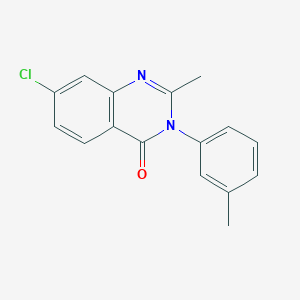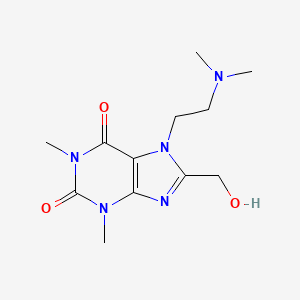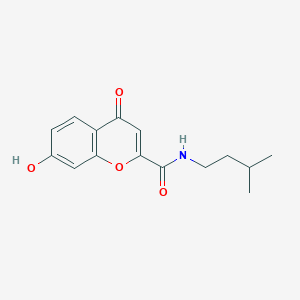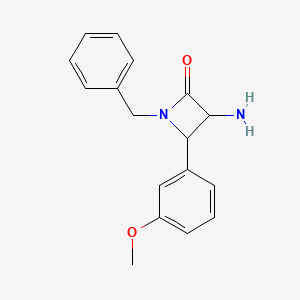
1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a benzylisoquinoline alkaloid. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions. It is a significant molecule in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline via cyclization . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: It has shown promise in the development of drugs for treating neurodegenerative diseases, cancer, and infectious diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural activity .
Comparison with Similar Compounds
1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in the substitution pattern on the benzyl group.
Tetrahydropapaverine: Another benzylisoquinoline alkaloid with similar biological activities but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
918665-59-5 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,17-18H,8-10H2,1-2H3 |
InChI Key |
AFJPEQQTYICIGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2CCN=C(C2=CC1OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


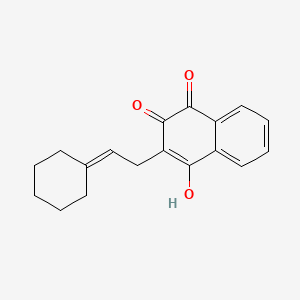
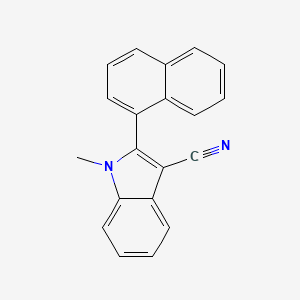
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
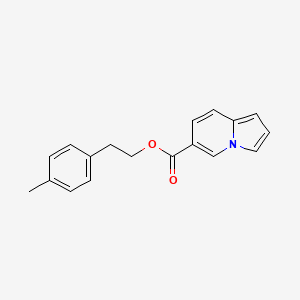
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
